![molecular formula C19H19BrN2O5S B2637920 3-[[3-[(2-Bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid CAS No. 2580244-31-9](/img/structure/B2637920.png)
3-[[3-[(2-Bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a bromo-substituted methylphenyl group, a sulfamoyl group, a carbamoyl group, and a carboxylic acid group. These functional groups contribute to the compound’s reactivity and potential applications.
Scientific Research Applications
- Hydromethylation : Researchers have applied this compound in the hydromethylation sequence, particularly with methoxy-protected (−)-Δ8-THC and cholesterol . The compound’s unique structure and reactivity make it a valuable catalyst for specific transformations.
- The benzylic position is susceptible to free radical reactions. N-bromosuccinimide (NBS) is commonly used in these reactions. In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical can remove a hydrogen atom from the benzylic position, leading to the formation of new compounds. For instance:
Catalysis and Synthetic Chemistry
Free Radical Reactions
Future Directions
Given the diverse applications of this compound and related boronic acids, there is significant potential for future research. This could include further exploration of their biological activities, development of new synthetic methods, and investigation of their physical and chemical properties . The relevance of extending the studies with boronic acids in Medicinal Chemistry is reinforced, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
3-[[3-[(2-bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O5S/c1-11-5-6-16(20)17(7-11)22-28(26,27)15-4-2-3-14(10-15)21-18(23)12-8-13(9-12)19(24)25/h2-7,10,12-13,22H,8-9H2,1H3,(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEDZSGPHADNFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)C3CC(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[3-[(2-Bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid |
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